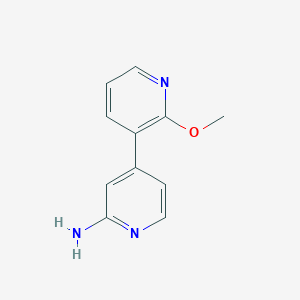

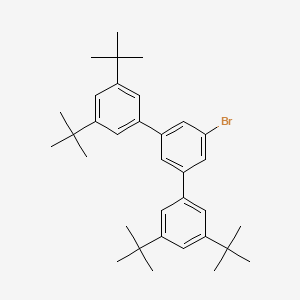

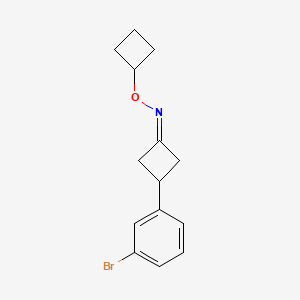

![molecular formula C17H22N2O2 B3320063 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one CAS No. 1202859-53-7](/img/structure/B3320063.png)

3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound has been reported in the context of creating covalent inhibitors of Nek2, a protein kinase implicated in cancers . The design involved replacing the alkoxy group of a non-covalent inhibitor with an ethynyl group, which allowed the terminus of the alkyne to be placed close to a cysteine residue (Cys22) near the catalytic domain of Nek2 . This positioning was found to be compatible with the stereoelectronic requirements of a Michael addition .Molecular Structure Analysis

The crystal structure of a related compound in complex with Nek2 has been examined . This analysis indicated that replacing the alkoxy group with an ethynyl group places the terminus of the alkyne close to Cys22, a position compatible with the stereoelectronic requirements of a Michael addition .Chemical Reactions Analysis

The compound is part of a series of 6-ethynylpurines designed to act as covalent inhibitors of Nek2 . The mode of inhibition of Nek2 was shown to be time-dependent, not reversed by the addition of ATP, and negated by site-directed mutagenesis of Cys22 to alanine .Mecanismo De Acción

Target of Action

The primary target of the compound 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one is Nek2 kinase . Nek2 kinase is a protein kinase implicated in various disease states, particularly cancers .

Mode of Action

The compound acts as a covalent inhibitor of Nek2 kinase . It achieves this by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase . The compound binds to the Nek2 ATP-binding site, resulting in covalent modification of Cys22 .

Biochemical Pathways

The compound affects the biochemical pathways involving Nek2 kinase. By inhibiting Nek2, it disrupts the normal functioning of this kinase, leading to downstream effects that can influence cell growth and division .

Pharmacokinetics

It is noted that the compound has good aqueous solubility and a good stability profile in human liver microsomes , which suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of Nek2 kinase by the compound can lead to growth inhibition in certain cell lines . For instance, it has been observed to exhibit >50% growth inhibition at a 10 μM concentration against selected breast and leukemia cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

(3Z)-3-(cyclohexylmethoxyimino)-6-ethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-12-8-9-14-15(10-12)18-17(20)16(14)19-21-11-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSOPRKXAJGYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=NOCC3CCCCC3)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1)/C(=N/OCC3CCCCC3)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680316 | |

| Record name | 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one | |

CAS RN |

1202859-53-7 | |

| Record name | 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

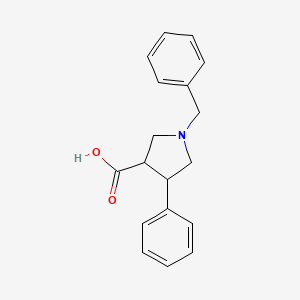

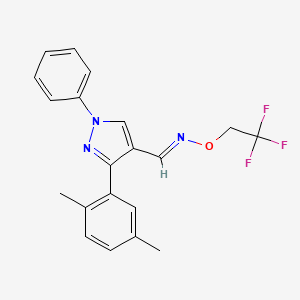

![6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B3320045.png)

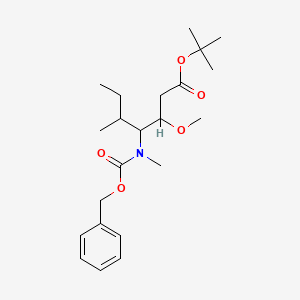

![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)

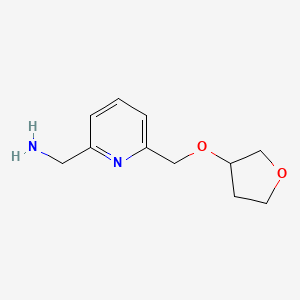

![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3320073.png)

![6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3320081.png)